molecular formula C14H19BrClNO5 B4043243 [4-(4-bromo-2-chlorophenoxy)butyl]dimethylamine oxalate

[4-(4-bromo-2-chlorophenoxy)butyl]dimethylamine oxalate

Cat. No.: B4043243
M. Wt: 396.66 g/mol
InChI Key: LTWWCCSEIPQLGG-UHFFFAOYSA-N
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Description

The compound “[4-(4-bromo-2-chlorophenoxy)butyl]dimethylamine oxalate” is an organic compound containing a bromine atom, a chlorine atom, and an oxalate group. The presence of these functional groups suggests that it could participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of electronegative atoms like oxygen and halogens (bromine and chlorine) .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine and chlorine atoms might be substituted in a nucleophilic substitution reaction .

Scientific Research Applications

Metabolism Studies

  • Research on the in vivo metabolism of related compounds in rats has been conducted, identifying various metabolites and suggesting multiple metabolic pathways. This includes the study of compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B), which shares a structural similarity with "[4-(4-bromo-2-chlorophenoxy)butyl]dimethylamine oxalate" (Kanamori et al., 2002).
  • Another study investigated the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in various species, including humans, providing insights into its oxidative deamination and demethylation processes (Carmo et al., 2005).

Genetic Toxicity Evaluation

  • The genetic toxicity of 4-(2, 4-dichlorophenoxy)butyric acid, a chemical structurally related to the compound , was assessed. This study found no significant genotoxic potential in several assays, including the Ames test and CHO/chromosomal aberration assay (Charles et al., 2000).

Herbicide Interaction and Environmental Impact

  • Investigations into the interactions of herbicides, including compounds similar to "this compound," have been conducted to understand their synergistic, additive, or antagonistic effects on various plants (Waldrop & Banks, 1983).
  • A study focused on the breakdown and movement of 2,4-D, another herbicide, in soil under field conditions, provides insights into the environmental behavior of similar compounds (Wilson & Cheng, 1976).

Mechanism of Action

Without specific context or additional information, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use in a biological context, its mechanism of action would depend on how it interacts with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its behavior in biological systems .

Properties

IUPAC Name

4-(4-bromo-2-chlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrClNO.C2H2O4/c1-15(2)7-3-4-8-16-12-6-5-10(13)9-11(12)14;3-1(4)2(5)6/h5-6,9H,3-4,7-8H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWWCCSEIPQLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCOC1=C(C=C(C=C1)Br)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(4-bromo-2-chlorophenoxy)butyl]dimethylamine oxalate
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[4-(4-bromo-2-chlorophenoxy)butyl]dimethylamine oxalate
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[4-(4-bromo-2-chlorophenoxy)butyl]dimethylamine oxalate
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[4-(4-bromo-2-chlorophenoxy)butyl]dimethylamine oxalate
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